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Compound of Interest

Compound Name:
(2,3-Dimethoxy-benzyl)-phenethyl-

amine

Cat. No.: B011705 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-

benzyl phenethylamines, a class of compounds renowned for their high potency as

serotonergic ligands. We will explore the key structural modifications that influence their binding

affinity and functional activity, present quantitative data from seminal studies, detail common

experimental protocols, and visualize the underlying molecular pathways and scientific

workflows.

Introduction: The Rise of Super-Potent 5-HT₂ₐ
Agonists
The N-benzyl phenethylamines, often referred to as the NBOMe or NBOH series, represent a

significant evolution from classical phenethylamine psychedelics like 2C-B (4-bromo-2,5-

dimethoxyphenethylamine). Early research into N-substituted phenethylamines showed that

simple alkyl groups (methyl, ethyl) led to a dramatic loss of activity.[1] It was the discovery that

the addition of a larger N-benzyl group, particularly one with specific oxygenated substituents,

could dramatically increase binding affinity and functional potency at the serotonin 5-HT₂ₐ

receptor that opened a new chapter in serotonergic drug design.[1][2][3][4][5]

This enhancement is so profound that many compounds in this class exhibit picomolar to

subnanomolar affinities, making them some of the most potent 5-HT₂ₐ agonists known.[1][4][6]
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Their high potency and selectivity have made them valuable tools in neuroscience, including

the development of agonist-based positron emission tomography (PET) radioligands like

[¹¹C]Cimbi-36 for imaging the 5-HT₂ₐ receptor in its active state in the human brain.[1][2]

Core Structure-Activity Relationships
The SAR of N-benzyl phenethylamines can be systematically understood by examining

substitutions on two key parts of the molecule: the N-benzyl ring and the phenethylamine ring.

Critical Influence of the N-Benzyl Moiety
The N-benzyl group is the primary driver of the exceptionally high potency observed in this

class. Its substituents and their positions are critical determinants of receptor affinity and

function.

The 2'-Position is Key: The most significant finding in the SAR of this class is the profound

effect of a substituent at the 2'-position of the N-benzyl ring.

2'-Methoxy and 2'-Hydroxy Groups: An N-(2-methoxybenzyl) or N-(2-hydroxybenzyl) group

confers the highest potency.[2][3] The N-(2-hydroxybenzyl) substituted compounds, in

particular, generally demonstrate the highest functional activity at the 5-HT₂ₐ receptor.[1]

Small modifications to this position can have a major impact on affinity.[3][7]

Other 2'-Substituents: An N-(2-fluorobenzyl) substitution results in compounds with inferior

affinity, efficacy, and selectivity.[1]

Other N-Benzyl Ring Substitutions:

An N-(2,3-methylenedioxybenzyl) group generally produces less potent compounds

compared to the 2'-methoxy or 2'-hydroxy variants.[1]

A systematic "methoxy-scan" of the N-benzyl ring revealed that while a 2',3'-dimethoxy

substitution can maintain high affinity, substitutions at the 2',4'-, 2',5'-, or 2',6'-positions

lead to a significant decrease in potency.[3]

Proposed Mechanism of Action: The high potency is believed to stem from specific

interactions within the receptor's binding pocket. In silico modeling suggests the N-benzyl
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moiety forms crucial π-stacking interactions with aromatic residues, particularly Phe339, in

the 5-HT₂ₐ receptor.[8][9] Furthermore, functional potency has been shown to correlate with

the electron density at the C5' position of the N-benzyl ring.[8]

Substitutions on the Phenethylamine Ring
Modifications to the phenethylamine portion, inherited from the "2C" family of compounds, are

also crucial for modulating affinity and selectivity.

The 4-Position: This position has been extensively studied.

Halogens and Small Alkyl Groups: Nonpolar substituents such as halogens (Iodo, Bromo,

Chloro) or short alkyl chains are well-tolerated and often lead to high-affinity ligands.[1]

This defines well-known compounds like 25I-NBOMe and 25B-NBOMe.[5][10]

Cyano Group: A 4-cyano (CN) substituent can produce compounds with both high potency

and impressive selectivity for the 5-HT₂ₐ receptor.[1]

Hydrogen-Bond Donors: Polar groups that act as hydrogen bond donors, such as hydroxyl

(-OH), carboxylic acid (-COOH), or amine (-NH₂) groups, dramatically decrease binding

affinity.[1]

The 2,5-Positions: The 2,5-dimethoxy substitution pattern is a foundational element for high

5-HT₂ₐ receptor activity in the broader phenethylamine class and is conserved in nearly all

high-potency N-benzyl derivatives.[5]

Below is a diagram summarizing the key SAR findings.

A diagram of core N-benzyl phenethylamine SAR.

Quantitative SAR Data
The following tables summarize binding affinity (Kᵢ) and functional potency (EC₅₀) data for a

selection of N-benzyl phenethylamines at human 5-HT₂ₐ and rat 5-HT₂C receptors, highlighting

the impact of substitutions on both the phenethylamine and N-benzyl rings.[1]

Table 1: Effect of N-Benzyl Ring Substitution on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Core
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Compound
(R₂')

5-HT₂ₐ Kᵢ
(nM)

5-HT₂ₐ EC₅₀
(nM)

5-HT₂C Kᵢ
(nM)

5-HT₂C
EC₅₀ (nM)

5-HT₂ₐ/₂C
Selectivity
(Functional)

2-Methoxy 0.43 0.32 1.8 3.5 11

2-Hydroxy 0.69 0.12 2.5 22 183

2-Fluoro 3.2 2.4 13 41 17

2,3-

Methylenedio

xy

0.88 1.1 1.6 13 12

Data adapted from Hansen et al., 2014. Lower Kᵢ and EC₅₀ values indicate higher affinity and

potency, respectively.[1]

Table 2: Effect of Phenethylamine 4-Position Substitution (N-(2-Hydroxybenzyl) Core)

Compound
(R₄)

5-HT₂ₐ Kᵢ
(nM)

5-HT₂ₐ EC₅₀
(nM)

5-HT₂C Kᵢ
(nM)

5-HT₂C
EC₅₀ (nM)

5-HT₂ₐ/₂C
Selectivity
(Functional)

Iodo (I) 0.61 0.074 2.5 30 405

Bromo (Br) 0.69 0.12 2.5 22 183

Cyano (CN) 0.44 0.28 44 55 196

Ethyl

(CH₂CH₃)
0.29 0.38 2.0 25 66

Data adapted from Hansen et al., 2014. Note the exceptional functional selectivity for

compounds with 4-Iodo and 4-Cyano groups.[1]

Off-Target Activities
While many N-benzyl phenethylamines are highly selective for the 5-HT₂ family of receptors,

some off-target activities have been reported. Notably, several compounds have been shown to
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act as agonists at the µ-opioid receptor (MOR), although typically at concentrations much

higher than those required for 5-HT₂ₐ activation.[11][12] This MOR activity is generally

considered unlikely to be physiologically relevant at typical doses but highlights the importance

of comprehensive pharmacological profiling.[11]

Experimental Protocols & Workflows
The characterization of N-benzyl phenethylamines relies on a standardized set of chemical and

pharmacological assays.

Synthesis: Reductive Amination
The most common and efficient method for synthesizing these compounds is an indirect

reductive amination. This process involves two main steps:

Imine Formation: A substituted phenethylamine is reacted with a substituted benzaldehyde in

a solvent like ethanol to form a Schiff base (imine) intermediate.

Reduction: The imine is then reduced, typically using a mild reducing agent like sodium

borohydride (NaBH₄), to yield the final N-benzyl phenethylamine product. The product is

often precipitated and isolated as a hydrochloride salt.[1]

In Vitro Pharmacology Workflow
The pharmacological evaluation of newly synthesized compounds follows a logical progression

from binding affinity to functional activity.

A typical workflow for characterizing novel compounds.

Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Membrane Preparation: A stable cell line (e.g., HEK293) heterologously expressing the

human 5-HT₂ₐ receptor is cultured. The cells are harvested and homogenized to create a

membrane preparation containing the receptors.[13]

Competitive Incubation: The membranes are incubated in a buffer solution containing:
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A known radioligand that binds to the receptor with high affinity (e.g., [³H]Ketanserin or

[¹²⁵I]DOI for 5-HT₂ₐ).[1][13]

Varying concentrations of the unlabeled test compound (the "competitor").

Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter. This

separates the receptor-bound radioligand from the unbound radioligand.

Quantification: The amount of radioactivity trapped on the filter is measured using liquid

scintillation counting.

Data Analysis: The concentration of the test compound that displaces 50% of the radioligand

is determined (the IC₅₀ value). This is then converted to the inhibition constant (Kᵢ) using the

Cheng-Prusoff equation, which accounts for the affinity of the radioligand.

Functional Assays (Gq Signaling)
These assays measure the ability of a compound to activate the receptor and trigger a

downstream cellular response, determining its potency (EC₅₀) and efficacy (Eₘₐₓ). Since the 5-

HT₂ₐ receptor is Gq-coupled, assays typically measure products of this signaling cascade.

Cell Culture: Whole cells expressing the receptor of interest are used.

Compound Application: Cells are treated with varying concentrations of the test compound.

Signal Measurement: Activation of the Gq pathway leads to the activation of phospholipase

C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This

can be measured in two primary ways:

Inositol Phosphate (IP) Accumulation: The production of IP metabolites is quantified, often

by using a radiolabeling precursor or a fluorescence-based detection kit.[9][13]

Calcium (Ca²⁺) Flux: The release of IP₃ triggers the release of Ca²⁺ from intracellular

stores. This transient increase in cytosolic Ca²⁺ is measured using a calcium-sensitive

fluorescent dye.[8]

Data Analysis: A dose-response curve is generated, from which the EC₅₀ (the concentration

that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect)
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are calculated.

The canonical Gq signaling cascade activated by 5-HT₂ₐ agonists.

Conclusion
The structure-activity relationship of N-benzyl phenethylamines is a compelling example of

rational drug design, where specific structural modifications lead to dramatic and predictable

changes in pharmacological activity. The key takeaways for researchers are:

The N-benzyl moiety is paramount for high potency, with a 2'-methoxy or 2'-hydroxy group

being the optimal substitution for maximizing 5-HT₂ₐ agonism.

The 4-position of the phenethylamine ring provides a critical handle for fine-tuning affinity

and selectivity, with halogens and the cyano group being particularly effective.

The combination of these structural features has produced some of the most potent and

selective 5-HT₂ₐ agonists known to date, making them invaluable probes for studying the

serotonin system and potential scaffolds for future therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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